![molecular formula C16H17ClO2 B14395105 Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate CAS No. 88239-26-3](/img/structure/B14395105.png)
Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[421]non-6-en-1-yl 3-chlorobenzoate is a chemical compound that belongs to the class of bicyclic molecules These molecules are characterized by having two joined rings, which can be either carbocyclic (all carbon atoms) or heterocyclic (containing different elements) Bicyclo[42
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate typically involves the reaction of bicyclo[4.2.1]non-6-en-1-ol with 3-chlorobenzoic acid. This esterification reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Aplicaciones Científicas De Investigación
Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane: Known for its use in asymmetric catalysis and as a precursor for complex natural products.
Bicyclo[2.2.1]heptane: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Bicyclo[6.1.0]nonyne: Prominent in chemical biology for its use in bioorthogonal reactions.
Uniqueness
Bicyclo[42Its bicyclic framework and chlorobenzoate moiety make it a versatile compound for various synthetic and research purposes .
Propiedades
Número CAS |
88239-26-3 |
|---|---|
Fórmula molecular |
C16H17ClO2 |
Peso molecular |
276.76 g/mol |
Nombre IUPAC |
1-bicyclo[4.2.1]non-6-enyl 3-chlorobenzoate |
InChI |
InChI=1S/C16H17ClO2/c17-14-6-3-5-13(10-14)15(18)19-16-8-2-1-4-12(11-16)7-9-16/h3,5-7,10H,1-2,4,8-9,11H2 |
Clave InChI |
QTTVBUOVIPYTQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC=C(C1)C2)OC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


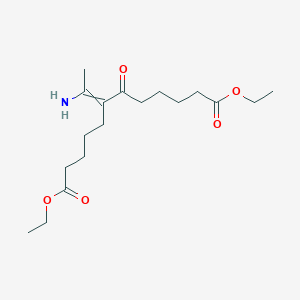
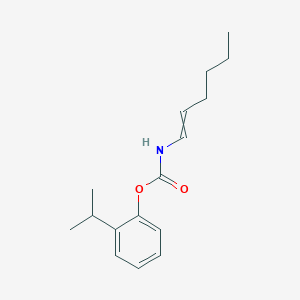
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)
![5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B14395047.png)

![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)
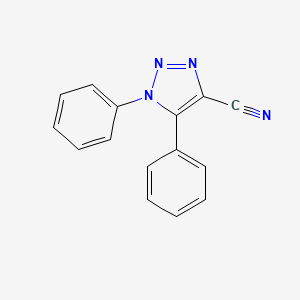
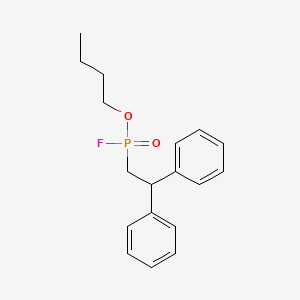
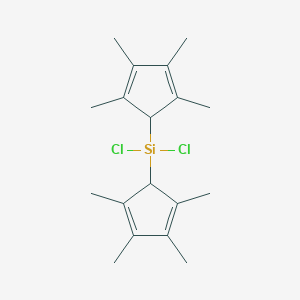
![1,3-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14395069.png)
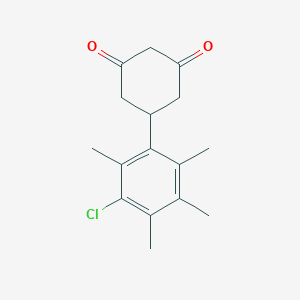
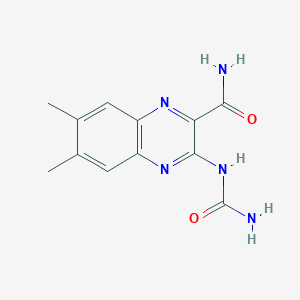
![2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14395094.png)
